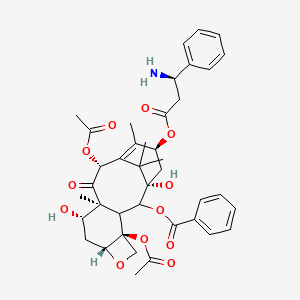
3'-N-Debenzoyl-2'-deoxytaxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-N-debenzoyl-2'-deoxytaxol is a taxane diterpenoid that is 3'-N-debenzoyltaxol which is lacking the 2-hydroxy group. It has a role as a metabolite. It is an acetate ester, a primary amino compound, a taxane diterpenoid and a tetracyclic diterpenoid. It derives from a 3'-N-debenzoyltaxol. It is a conjugate base of a 3'-N-debenzoyl-2'-deoxytaxol(1+).
Applications De Recherche Scientifique
Biosynthetic Pathway in Taxol Production
3'-N-Debenzoyl-2'-deoxytaxol plays a pivotal role in the biosynthesis of the anticancer drug Taxol. A study by Walker et al. (2002) highlighted its involvement in the final acylation step of Taxol biosynthesis. Specifically, the enzyme N-benzoyltransferase was identified for its role in coupling N-debenzoyl-(3′RS)-2′-deoxytaxol with benzoyl-CoA to form 2′-deoxytaxol, a key intermediate in Taxol production (Walker, Long, & Croteau, 2002).
Enzymatic Specificity in Taxol Biosynthesis
In a subsequent study by Long et al. (2008), the specificity of the N-benzoyl transferase, responsible for converting N-debenzoyl-2'-deoxytaxol to Taxol, was investigated. This study emphasized the enzyme's preference for N-debenzoyltaxol over N-debenzoyl-2'-deoxytaxol as the taxoid co-substrate in the benzoyl transfer reaction, shedding light on the sequence of reactions in Taxol biosynthesis (Long, Lagisetti, Coates, & Croteau, 2008).
Role in Side Chain Transferase of Taxol Biosynthesis
Another study by Walker et al. (2002) identified a cDNA clone encoding a taxoid C-13 O-phenylpropanoyltransferase, which catalyzes the selective 13-O-acylation of baccatin III with β-phenylalanoyl CoA to form N-debenzoyl-2′-deoxytaxol. This research provided insight into the enzymatic steps involved in attaching the crucial side chain to the Taxol molecule (Walker, Fujisaki, Long, & Croteau, 2002).
Taxol Biosynthesis and C13-Side Chain Hydroxylation
In a 2005 study, Long and Croteau explored the C13-side chain 2'-hydroxylation involved in Taxol biosynthesis. This study provided a better understanding of the enzymatic pathways leading to Taxol and related N-substituted taxoids, particularly focusing on the steps involving N-debenzoyl-2'-deoxytaxol (Long & Croteau, 2005).
Comparative Metabolomic Analyses in Taxaceae Trees
A 2021 study by Yu et al. conducted comparative metabolomic analyses in Taxaceae trees, focusing on the differential accumulation of taxoids including 3'-N-debenzoyltaxol and 3'-N-debenzoyl-2’-deoxytaxol. This research contributes to the understanding of taxol biosynthesis and the comprehensive resource utilization of the Taxaceae trees (Yu et al., 2021).
Dissecting Paclitaxel-Microtubule Association
In 2013, Sharma et al. conducted a study on the association between paclitaxel (PTX) and microtubules, evaluating derivatives like 2'-deoxy-PTX and N-debenzoyl-2'-deoxy-PTX. The study's findings on the 2'-OH group's role in PTX's interaction with microtubules provide insights into the molecular dynamics of PTX and its derivatives, including 3'-N-Debenzoyl-2'-deoxytaxol (Sharma et al., 2013).
Propriétés
Nom du produit |
3'-N-Debenzoyl-2'-deoxytaxol |
|---|---|
Formule moléculaire |
C40H47NO12 |
Poids moléculaire |
733.8 g/mol |
Nom IUPAC |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(3R)-3-amino-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C40H47NO12/c1-21-27(51-30(45)17-26(41)24-13-9-7-10-14-24)19-40(48)35(52-36(47)25-15-11-8-12-16-25)33-38(6,28(44)18-29-39(33,20-49-29)53-23(3)43)34(46)32(50-22(2)42)31(21)37(40,4)5/h7-16,26-29,32-33,35,44,48H,17-20,41H2,1-6H3/t26-,27+,28+,29-,32-,33?,35+,38-,39+,40-/m1/s1 |
Clé InChI |
YNAFMBLTFSPCAE-ZPROQBANSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C[C@H](C5=CC=CC=C5)N)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)CC(C5=CC=CC=C5)N)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



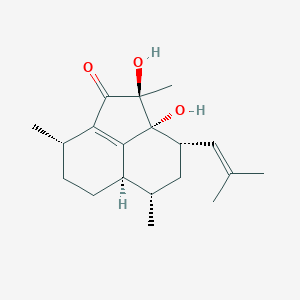
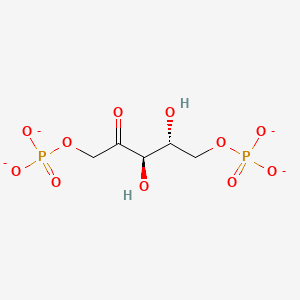
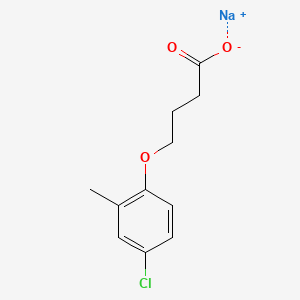
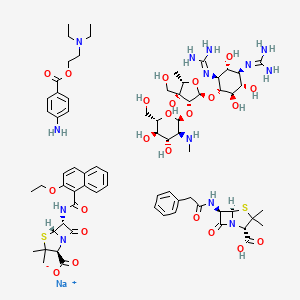
![lithium;3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoate](/img/structure/B1261203.png)
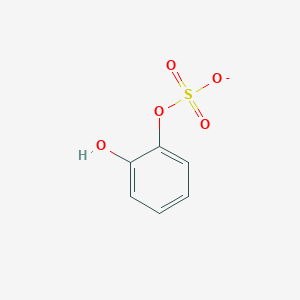
![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)
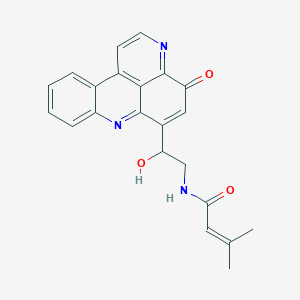
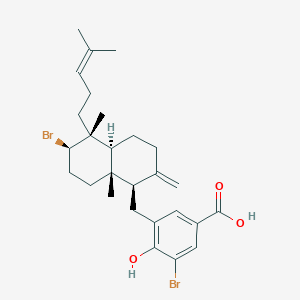
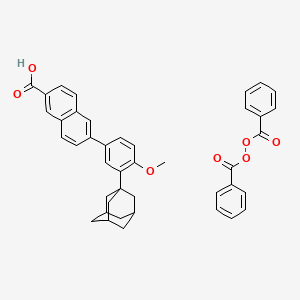
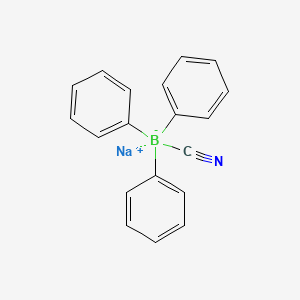
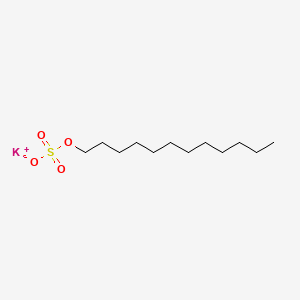
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-6-[[(2R)-2-(methyleneamino)-2-phenylacetyl]amino]-7-oxo-,sodium salt (1:1), (2S,5R,6R)-](/img/structure/B1261216.png)
![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1261217.png)